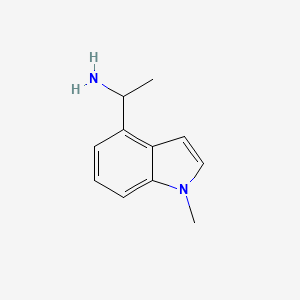

1-(1-Methyl-1H-indol-4-yl)ethan-1-amine

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-(1-methylindol-4-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-8(12)9-4-3-5-11-10(9)6-7-13(11)2/h3-8H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEZHSANVDVJVLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C2C=CN(C2=CC=C1)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Advanced Synthetic Methodologies and Chemical Transformations

Established and Novel Synthetic Routes to 1-(1-Methyl-1H-indol-4-yl)ethan-1-amine

The construction of this compound is predicated on the successful synthesis of its key precursors, most notably the corresponding ketone. From this intermediate, various synthetic pathways can be employed to introduce the amine functionality.

A primary and crucial intermediate in the synthesis of the target amine is 1-(1-Methyl-1H-indol-4-yl)ethanone. A documented synthetic route to this ketone begins with 1-methyl-1H-indole-4-carboxylic acid. prepchem.com The process involves the treatment of the carboxylic acid with an organometallic reagent, specifically methyl lithium, in an ethereal solvent like tetrahydrofuran (B95107) (THF) under cold conditions. prepchem.com This reaction transforms the carboxylic acid into the corresponding methyl ketone. The product is then isolated and purified using standard laboratory techniques such as extraction and flash column chromatography (FCC). prepchem.com

Table 1: Synthesis of 1-(1-Methyl-1H-indol-4-yl)ethanone

| Parameter | Condition |

| Starting Material | 1-Methyl-1H-indole-4-carboxylic acid |

| Reagent | Methyl lithium (MeLi) in ether |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | -65°C to 0°C |

| Reaction Time | 2 hours |

| Workup | Quenched with saturated ammonium (B1175870) chloride solution |

| Purification | Flash Column Chromatography (FCC) with dichloromethane |

This table details the reaction conditions for the synthesis of the key ketone precursor from its corresponding carboxylic acid, as described in the literature. prepchem.com

Creating complex molecules from simpler starting materials often requires a sequence of reactions, known as a multi-step synthesis. youtube.com A common strategy to synthesize this compound from its ketone precursor, 1-(1-Methyl-1H-indol-4-yl)ethanone, is through reductive amination.

This process typically involves two key steps:

Imine Formation: The ketone reacts with an amine source, such as ammonia (B1221849) or an ammonium salt (e.g., ammonium formate), to form an imine intermediate. This is a nucleophilic addition to the carbonyl group followed by dehydration.

Reduction: The resulting imine is then reduced to the target primary amine. This can be achieved using various reducing agents, such as sodium borohydride (B1222165), sodium cyanoborohydride, or through catalytic hydrogenation.

Optimization of such a multi-step process is critical for maximizing yield and purity. researchgate.net Key parameters for optimization include the choice of reducing agent, solvent, reaction temperature, and pH control, as the initial imine formation is often acid-catalyzed. researchgate.net Protecting group strategies may also be employed if other functional groups that are sensitive to the reaction conditions are present in the molecule. youtube.com For instance, if a molecule contained both a ketone and an ester, the ketone could be protected as an acetal (B89532) before reducing the ester with a powerful reducing agent like lithium aluminum hydride. youtube.com

Regioselective Synthesis and Derivatization Approaches

Regioselectivity—the control of where a chemical reaction occurs on a molecule—is paramount in the synthesis of complex heterocyclic structures. For indole-ethanamine derivatives, specific reactions allow for the construction of elaborate polycyclic systems or the selective introduction of functional groups.

The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that joins a β-arylethylamine with an aldehyde or ketone to form a new ring system. wikipedia.orgnumberanalytics.com Discovered in 1911 by Amé Pictet and Theodor Spengler, this reaction is a special case of the Mannich reaction and is widely used in the synthesis of tetrahydroisoquinoline and tetrahydro-β-carboline alkaloids. wikipedia.orgresearchgate.net

The mechanism proceeds through the formation of an electrophilic iminium ion from the condensation of the amine and the carbonyl compound. wikipedia.org This is followed by an intramolecular electrophilic attack from the aromatic ring (such as the indole (B1671886) nucleus) onto the iminium ion, leading to cyclization. wikipedia.org For indole derivatives, the reaction typically involves a tryptamine (B22526) (a β-indole-ethylamine), where the nucleophilic C3 position of the indole ring attacks the iminium ion to form a new six-membered ring, yielding a tetrahydro-β-carboline scaffold. wikipedia.orgresearchgate.net

While the direct substrate for the classic Pictet-Spengler reaction is a β-arylethylamine, the target compound of this article, this compound, is an α-arylethylamine. Therefore, it would not directly undergo this specific transformation. However, the principles of the Pictet-Spengler reaction are central to the construction of complex polycyclic systems derived from indole-based amines and demonstrate a key strategy for derivatizing such scaffolds. researchgate.net

The synthesis of this compound from its ketone precursor is a prime example of nucleophilic addition to a carbonyl group. This class of reactions is fundamental to forming carbon-nitrogen bonds. The choice of nucleophile and subsequent reaction conditions dictates the final product.

There are several methodologies based on this principle:

Reductive Amination: As discussed previously, this involves the in-situ formation and reduction of an imine. It is a direct and efficient method for converting ketones to amines.

Oxime Formation and Reduction: The ketone can be reacted with hydroxylamine (B1172632) (NH₂OH) to form a stable oxime intermediate. This oxime can then be isolated and subsequently reduced to the primary amine using reagents like lithium aluminum hydride (LiAlH₄), sodium borohydride in the presence of a transition metal catalyst, or catalytic hydrogenation.

Addition of Organometallic Reagents: While not for the synthesis of the title amine, nucleophilic addition of organometallic reagents (like Grignard or organolithium reagents) to the ketone precursor would lead to tertiary alcohols, demonstrating the versatility of the ketone intermediate for creating C-C bonds. youtube.com

Table 2: Nucleophilic Addition Approaches for Amine Synthesis

| Method | Nucleophile | Intermediate | Reducing Agent |

| Reductive Amination | Ammonia (NH₃) | Imine | Sodium Cyanoborohydride (NaBH₃CN) or Catalytic Hydrogenation |

| Oxime Reduction | Hydroxylamine (NH₂OH) | Oxime | Lithium Aluminum Hydride (LiAlH₄) or Catalytic Hydrogenation |

| Leuckart Reaction | Ammonium Formate | N-formyl amine | Formic Acid (acts as reducing agent) |

This table summarizes different nucleophilic addition-based strategies to synthesize a primary amine from a ketone precursor.

Modern Catalytic and Flow Chemistry Techniques in Indole Synthesis

The synthesis of the indole core and its derivatives has been significantly advanced by modern catalytic systems and process technologies like flow chemistry. mdpi.commdpi.com These methods offer improvements in terms of yield, selectivity, reaction time, and safety compared to traditional batch processes. acs.org

Palladium-catalyzed reactions are particularly prominent in modern indole synthesis. mdpi.comnih.gov Methods such as the Heck, Sonogashira, Buchwald-Hartwig, and Cacchi reactions allow for the efficient formation of C-C and C-N bonds, enabling the construction of the indole ring from various pre-functionalized starting materials. mdpi.comnih.gov More recent strategies even utilize palladium-catalyzed C-H bond activation, which allows for the use of less functionalized and more readily available starting materials. nih.gov

Flow chemistry, where reactants are continuously pumped through a reactor, has emerged as a transformative technology for synthesizing heterocycles, including indoles. mdpi.comnih.gov This technique offers several advantages:

Enhanced Safety: Hazardous reagents or reaction conditions (high pressure/temperature) can be handled more safely on a small, continuous scale. galchimia.com

Improved Efficiency: Superior heat and mass transfer in microreactors can dramatically reduce reaction times from hours to minutes. mdpi.com

Scalability: Production can be easily scaled up by running the system for longer periods, avoiding the challenges of scaling up large batch reactors. uc.pt

Several classical indole syntheses, including the Fischer, Hemetsberger-Knittel, and Heumann methods, have been successfully adapted to flow chemistry processes, often resulting in higher yields and shorter reaction times than their batch counterparts. mdpi.comacs.org For example, the Fischer indole synthesis can be performed with residence times of around 3 minutes under high-temperature/pressure flow conditions, achieving high yields and productivity. mdpi.com

Table 3: Comparison of Batch vs. Flow Synthesis for Indoles (Illustrative Example)

| Parameter | Batch Process | Flow Process |

| Reaction Vessel | Round-bottom flask | Microreactor/Coil Reactor |

| Reaction Time | Hours to Days | Seconds to Minutes mdpi.com |

| Heat/Mass Transfer | Inefficient | Highly Efficient galchimia.com |

| Safety Profile | Higher risk with hazardous reagents/conditions | Improved safety and control acs.org |

| Scalability | Complex, requires process re-optimization | Straightforward, "scale-out" or longer run time uc.pt |

This table provides a general comparison of batch and flow chemistry processes, highlighting the advantages of flow technology in the context of indole synthesis. mdpi.comacs.orggalchimia.comuc.pt

Silver-Catalyzed Cyclization Approaches

Silver (Ag) catalysis has emerged as a powerful tool in organic synthesis for constructing complex heterocyclic scaffolds, including the indole ring system. researchgate.netresearchgate.net Silver catalysts, often in the form of Ag(I) salts like silver nitrate (B79036) (AgNO₃) or silver hexafluoroantimonate (AgSbF₆), are valued for their unique reactivity as π-acids, enabling the activation of alkynes and allenes toward nucleophilic attack. researchgate.netaablocks.com This reactivity is central to various indole synthesis strategies, which typically involve the cyclization of suitably functionalized anilines.

One prominent approach is the silver-catalyzed intramolecular hydroamination of 2-alkynylanilines. researchgate.net In this method, the silver catalyst activates the carbon-carbon triple bond of the alkyne, facilitating the intramolecular addition of the aniline (B41778) nitrogen. This cyclization event leads to the formation of the indole ring. The efficiency and outcome of these reactions can be superior to those using other common π-acidic metals like palladium(II) or copper(I), which may result in incomplete reactions even after extended periods. aablocks.com

Another advanced strategy involves silver-catalyzed radical cyclization. acs.org For instance, researchers have developed a silver-mediated oxidative cyclization of propargylamide-substituted indoles. acs.org This process generates a phosphorus radical from a precursor like diphenylphosphine (B32561) oxide, which then adds to the alkyne. The resulting vinyl radical intermediate undergoes a 7-endo-trig cyclization, ultimately forming complex phosphorated indoloazepinone derivatives, which are seven-membered rings fused to the indole core. acs.org This method demonstrates silver's capacity to initiate radical pathways, expanding its synthetic utility beyond simple hydroaminations.

Silver catalysis is also employed for the direct functionalization of the indole ring itself. A notable example is the Ag(I)-catalyzed regioselective C3 selanylation of indoles using diorganoyl diselenides. rsc.org This reaction proceeds with high regioselectivity, attaching a selenium moiety to the C3 position, a common site for functionalization in indole chemistry. rsc.org Such methods are valuable for introducing new functionalities that can be further elaborated to produce diverse indole derivatives.

Table 1: Examples of Silver-Catalyzed Reactions for Indole Synthesis and Functionalization

| Reaction Type | Catalyst System | Substrate Type | Product Type | Reference |

|---|---|---|---|---|

| Intramolecular Hydroamination | AgSbF₆ | 2-Alkynylanilines | 2-Substituted Indoles | researchgate.net |

| Oxidative Radical Cyclization | Ag(I) Salt / K₂S₂O₈ | Propargylamide-Substituted Indoles | Phosphorated Indoloazepinones | acs.org |

| Regioselective C3-Selanylation | Ag(I) Catalyst | Indoles and Diorganoyl Diselenides | 3-Selanylindoles | rsc.org |

Microflow Synthesis for Enhanced Efficiency and Yield

Microflow synthesis, or continuous flow chemistry, represents a paradigm shift in chemical manufacturing, moving from traditional batch processing to continuous production in small-scale reactors. This technology offers significant advantages, including enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and time), improved safety, and the potential for higher yields and purity. nih.gov

The synthesis of complex heterocyclic molecules like indole derivatives is particularly well-suited for microflow systems. For example, the multistep continuous flow assembly of 2-(1H-indol-3-yl)thiazoles has been successfully demonstrated using a commercial microreactor system. nih.gov This process involves multiple sequential reactions, including a Hantzsch thiazole (B1198619) synthesis, deketalization, and a Fischer indole synthesis, all performed in a continuous stream without isolating intermediates. nih.gov

Table 2: Comparison of Microflow and Batch Synthesis for Indolylthiazole Derivatives

| Parameter | Microflow Synthesis | Conventional Batch Synthesis | Reference |

|---|---|---|---|

| Total Reaction Time | < 15 minutes | Several hours to days | nih.gov |

| Overall Yield (3 steps) | 38–82% | Typically lower due to intermediate isolation losses | nih.gov |

| Process Control | High (precise temperature, pressure, and time) | Variable, potential for hotspots and side reactions | nih.gov |

| Intermediate Isolation | Not required | Required, leading to lower overall efficiency | nih.gov |

Synthesis of Structural Analogues and Hybrid Indole Derivatives for Research Purposes

The indole scaffold is a privileged structure in medicinal chemistry, and the synthesis of its analogues is a cornerstone of drug discovery research. openmedicinalchemistryjournal.comrsc.org By modifying the core structure of a compound like this compound, researchers can explore structure-activity relationships and develop new therapeutic agents. This often involves creating structural analogues, where parts of the molecule are systematically altered, or hybrid derivatives, where the indole moiety is combined with other pharmacologically active scaffolds. nih.govnih.gov

A collection of 1-(1H-indol-3-yl)ethanamine derivatives, which are close structural analogues to the title compound (differing in the point of attachment to the indole ring), were prepared through the nucleophilic addition of indoles to nitrones. nih.gov These compounds were synthesized to explore their potential as antibacterial agents. nih.gov

Hybrid molecules that fuse the indole core with other heterocyclic systems are of significant interest. For instance, a series of indole-pyrazoline hybrids were designed and synthesized to act as topoisomerase 1 (Top1) inhibitors for potential anticancer applications. nih.gov The synthesis involved creating chalcone (B49325) intermediates which were then reacted with a phenylhydrazine (B124118) to form the pyrazoline ring attached to the indole. One resulting hybrid, 3-(5-(naphthalen-1-yl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-1-(phenylsulfonyl)-1H-indole, proved to be a potent Top1 inhibitor. nih.gov

Another approach to creating hybrid molecules is through one-pot amidoalkylation reactions. This strategy was used to synthesize a series of indole-imidazolidin-2-one hybrids by reacting indoles with 5-hydroxy-1-phenylimidazolidin-2-one under Lewis acid catalysis (boron trifluoride etherate). nih.gov This reaction forges a direct carbon-carbon bond between the indole ring and the imidazolidinone moiety, creating novel structures for biological screening. nih.gov

The synthesis of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives provides another example of creating complex analogues. nih.govrsc.org These compounds were designed as tubulin polymerization inhibitors by combining the indole scaffold with a trimethoxyphenyl group, a key feature of the well-known antimitotic agent colchicine. nih.govrsc.org

Table 3: Examples of Indole Analogues and Hybrid Derivatives for Research

| Derivative Type | Synthetic Strategy | Research Purpose | Reference |

|---|---|---|---|

| 1-(1H-Indol-3-yl)ethanamine Derivatives | Nucleophilic addition of indoles to nitrones | Antibacterial agents | nih.gov |

| Indole-Pyrazoline Hybrids | Condensation to form chalcones, followed by cyclization with phenylhydrazine | Topoisomerase 1 inhibitors | nih.gov |

| Indole-Imidazolidin-2-one Hybrids | One-pot amidoalkylation under Lewis acid catalysis | Growth regulators | nih.gov |

| N-((1-methyl-1H-indol-3-yl)methyl)acetamides | Multi-step synthesis combining indole and trimethoxyphenyl moieties | Tubulin polymerization inhibitors | nih.govrsc.org |

Iv. Elucidation of Molecular Mechanisms of Action

Enzyme Inhibition Kinetics and Characterization

Competitive Inhibition of AcetylcholinesteraseAcetylcholinesterase (AChE) is a key enzyme in the nervous system responsible for the rapid hydrolysis of the neurotransmitter acetylcholine, terminating the signal at cholinergic synapses.nih.govInhibitors of AChE are used therapeutically for conditions such as Alzheimer's disease and myasthenia gravis.nih.govInhibition can be reversible or irreversible, with competitive inhibitors typically binding to the active site of the enzyme.mdpi.comnih.govA thorough search of available literature yielded no studies on the kinetic profile or inhibitory mechanism of 1-(1-Methyl-1H-indol-4-yl)ethan-1-amine on acetylcholinesterase.

Insufficient Information Available to Fulfill Request

Following a comprehensive search for scholarly articles and data, it has been determined that there is no publicly available research specifically detailing the molecular mechanisms of action for the chemical compound This compound in the contexts requested.

The specific areas of inquiry were:

Cellular Pathway Modulation

Effects on B-cell Activation and Fc Receptor-Dependent Signaling

The performed searches did not yield any studies, papers, or data sets that investigate or report on the interaction of "this compound" with Cyclin-Dependent Kinase 1 (CDK1), its influence on any indole-based signaling pathways, or its effects on the processes of B-cell activation and Fc receptor-dependent signaling.

Therefore, it is not possible to generate a scientifically accurate and informative article that adheres to the user's strict outline and content requirements. The foundational information necessary to construct the specified sections and subsections is absent from the available scientific literature.

V. Structure Activity Relationship Sar Studies and Molecular Design Principles

Positional and Substituent Effects on Biological Activity

Modifications at the N1 and C2 positions of the indole (B1671886) ring have been shown to significantly alter the pharmacological properties of indole derivatives. The N1 position, bearing the indole nitrogen, and the adjacent C2 position are key sites for chemical derivatization to enhance therapeutic potential.

Research into the SAR of indole-based anticancer agents has demonstrated that substitution at the N1 position can dramatically enhance cytotoxic activity. For instance, the introduction of a methyl group at the N1 position of certain indole derivatives led to a significant, approximately 60-fold increase in activity compared to the unsubstituted counterparts nih.gov. Further studies have indicated that a hydroxymethyl substituent at the N1 position can be even more effective in boosting anticancer activity than other groups like ethyl, fluoride, or acetyl nih.gov.

The C2 position also represents a critical site for modification. In the context of anticancer activity, attaching a 4-hydroxyphenyl group at the C2 position of the indole ring has been shown to yield high potency against breast cancer cell lines (MCF-7) nih.gov. Conversely, substitution with a 3,4,5-trimethoxyphenyl group at the C2 position resulted in reduced activity nih.gov. The nature of the substituent at C2 can also promote certain chemical reactions useful in drug discovery; C2-substituted indoles have been found to give higher yields in oxidative coupling reactions used to build libraries of bioactive compounds nih.gov. This is partly because C2-substituents can stabilize radical intermediates formed during the reaction nih.gov. The functionalization of the indole core, particularly at the N1, C2, and C3 positions, is a primary strategy in medicinal chemistry to access novel bioactive compounds researchgate.netacs.orgacs.org.

Table 1: Effect of N1 and C2 Substitutions on Anticancer Activity

| Position | Substituent | Observed Effect on Activity |

|---|---|---|

| N1 | -H (unsubstituted) | Baseline activity |

| N1 | -CH₃ (Methyl) | ~60-fold increase in activity nih.gov |

| N1 | -CH₂OH (Hydroxymethyl) | Most effective compared to other alkyl/acyl groups nih.gov |

| C2 | 4-Hydroxyphenyl | High potency against MCF-7 cells nih.gov |

The incorporation of halogens and the modification of amine side chains are established strategies for enhancing the antimicrobial properties of indole derivatives. Halogen atoms can alter the electronic properties, lipophilicity, and binding interactions of a molecule, while the amine side chain is often crucial for target engagement and cell penetration.

Studies have shown that the presence and position of halogen atoms are critical for the efficacy of antimicrobial indolyl derivatives nih.gov. For example, N-benzyl indole derivatives featuring trifluoromethyl (CF₃) groups, chlorine (Cl), or bromine (Br) atoms exhibited higher antibacterial activity nih.gov. Specifically, indole-triazole derivatives with chloro substituents have been noted for their beneficial impact on antimicrobial activity nih.gov. The introduction of these groups can enhance interactions with biological targets; halogen bonding, for instance, is a recognized interaction involving chlorine, bromine, and iodine with Lewis basic sites in proteins, such as backbone carbonyl oxygens acs.org.

Table 2: Influence of Halogens and Side Chains on Antimicrobial MIC (Minimum Inhibitory Concentration)

| Compound Type | Substituent/Side Chain | Target Organism | Effect on MIC |

|---|---|---|---|

| Indole-triazole derivative | m-chlorophenyl group | MRSA | MIC of 6.25 µg/mL (comparable to ciprofloxacin) nih.gov |

| N-benzyl indole derivative | -CF₃, -Cl, -Br | Gram-positive & Gram-negative bacteria | Higher antibacterial activity nih.gov |

The electronic nature of substituents on the indole ring significantly affects the potency of the resulting derivatives. The strategic placement of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can modulate the molecule's interaction with its biological target.

In general, the effect of these groups is context-dependent. For instance, in the development of photosystem II inhibitors, molecular docking studies revealed that the presence of strong EWGs on the phenyl ring of the indole scaffold was important for the ligand's interaction with the D1 protein binding pocket nih.govresearchgate.net. Similarly, for a series of antiandrogens, an electron-deficient aromatic ring was found to be a requirement for efficient androgen receptor (AR) binding wikipedia.org.

Conversely, in other contexts, EDGs can enhance activity. For example, in the development of certain nonlinear optical materials, the NLO properties increased with the electron-donating ability of the indole moiety researchgate.net. A quantitative assessment of how substituents affect the spectroscopic properties of indole found that EWGs (like -NO₂) tend to red-shift the maximum absorbance wavelength, while EDGs do the opposite nih.gov. This modulation of electronic properties is a key principle in tuning the compound for specific biological interactions. The versatile nature of the indole ring, allowing it to act as both a hydrogen bond donor and acceptor, facilitates a wide range of interactions with biological targets, which can be fine-tuned by these electronic effects researchgate.net.

Rational Design and Optimization Strategies for Enhanced Efficacy

Rational design and optimization are key to leveraging SAR data to create indole derivatives with improved therapeutic profiles. This process involves a cycle of designing, synthesizing, and testing new analogs based on an understanding of the target structure and the SAR of existing compounds.

A primary strategy is the principle of bioisosterism, where a functional group is replaced by another with similar physical or chemical properties to improve activity or pharmacokinetic properties. For example, in developing antitumor agents, a sulfonamide group was introduced as a bioisostere for amino sulfonic esters, which had shown good anticancer activity nih.gov.

Molecular hybridization is another effective strategy. This involves combining two or more pharmacophores into a single molecule to interact with multiple targets or to enhance the activity on a single target. For instance, indole-triazole hybrids have been developed as potent antimicrobial agents, capitalizing on the known activities of both the indole and triazole moieties nih.govresearchgate.net.

Furthermore, computational tools such as molecular docking are invaluable for rational design. Docking studies can predict how a designed molecule might bind to its target protein, helping to prioritize which compounds to synthesize. This approach was used to identify that strong EWGs on the indole phenyl ring were important for binding to the D1 protein in the design of herbicides nih.govresearchgate.net. By understanding these interactions, researchers can optimize molecular features to develop more potent compounds nih.govresearchgate.net. These rational approaches, guided by SAR principles, are essential for the efficient discovery and development of novel indole-based therapeutics.

Vi. Computational and Theoretical Research Approaches

Molecular Docking Studies for Target Interaction Prediction

No published molecular docking studies were found for 1-(1-Methyl-1H-indol-4-yl)ethan-1-amine. This type of research involves using computer simulations to predict how a ligand (the compound) might bind to a specific protein target. The goals of such studies typically include predicting binding affinity and identifying key molecular interactions. mdpi.com

There are no available data on the ligand-protein binding affinity or specific docking scores for this compound against any biological target.

Without docking studies, there is no information on the key binding sites or the specific molecular interactions (such as hydrogen bonds or hydrophobic interactions) that this compound might form with any protein.

Quantum Chemical Calculations for Electronic Structure and Reactivity

No literature is available detailing quantum chemical calculations performed on this compound. These calculations are used to understand the electronic properties of a molecule, which can provide insights into its stability, reactivity, and potential interactions.

Molecular Dynamics Simulations for Conformational Analysis and Stability

There are no published molecular dynamics (MD) simulation studies for this compound. MD simulations are computational methods used to study the physical movements of atoms and molecules over time, offering insights into the conformational flexibility and stability of a compound.

In Silico Screening and Virtual Library Design for Novel Analogues

No studies have been published that use this compound as a scaffold for in silico screening or the design of virtual libraries to discover novel analogues. This approach is a common strategy in drug discovery to explore chemical space and identify new potential drug candidates. mdpi.comnih.gov

Vii. Future Perspectives and Translational Research Opportunities

Development of Novel Therapeutic Agents Based on the 1-(1-Methyl-1H-indol-4-yl)ethan-1-amine Scaffold

The indole (B1671886) core is a cornerstone in the development of numerous approved drugs and clinical candidates, exhibiting a wide range of biological activities including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. researchgate.netchula.ac.thmdpi.com Leveraging the this compound scaffold, researchers can design and synthesize novel derivatives aimed at various therapeutic targets. Structure-activity relationship (SAR) studies will be pivotal in optimizing these derivatives for enhanced potency, selectivity, and favorable pharmacokinetic profiles. mdpi.com For instance, modifications to the amine side chain or substitutions on the benzene (B151609) ring of the indole nucleus could modulate binding affinity to specific receptors or enzymes.

The development of multi-targeted agents represents a promising strategy, particularly for complex diseases like cancer or neurodegenerative disorders. mdpi.com By rationally designing derivatives of the this compound scaffold, it may be possible to simultaneously modulate multiple key biological pathways, leading to more effective therapeutic outcomes.

| Therapeutic Area | Potential Mechanism of Action | Rationale Based on Indole Derivatives |

|---|---|---|

| Oncology | Tubulin polymerization inhibition, Kinase inhibition, Induction of apoptosis. mdpi.com | Vinca alkaloids and other indole-based compounds have shown significant anticancer activity. mdpi.com |

| Infectious Diseases | Inhibition of viral entry/replication, Disruption of bacterial cell membrane integrity. nih.govnih.gov | Indole derivatives have demonstrated broad-spectrum antiviral and antimicrobial properties. nih.govnih.gov |

| Inflammatory Disorders | Inhibition of cyclooxygenase (COX) enzymes, Modulation of inflammatory signaling pathways. researchgate.net | Indomethacin, an indole-containing NSAID, is a potent anti-inflammatory agent. researchgate.net |

| Cardiovascular Diseases | α1- and β1-adrenolytic activities, Vasodilating effects. nih.gov | Certain indole analogs have shown potential in treating cardiovascular disorders like arrhythmia and hypertension. nih.gov |

Exploration of Undiscovered Biological Activities and Target Profiles

The vast chemical space accessible from the this compound scaffold suggests that many of its biological activities and molecular targets remain undiscovered. High-throughput screening campaigns against diverse panels of receptors, enzymes, and ion channels could unveil novel pharmacological profiles. The indole moiety is a known signaling molecule in various biological systems, influencing processes from bacterial physiology to host-microbiota interactions in eukaryotes. nih.govnih.gov

Phenotypic screening of a library of derivatives in various disease models (e.g., cell culture, animal models) could identify compounds with desirable therapeutic effects, even without a priori knowledge of their specific molecular targets. Subsequent target deconvolution studies could then elucidate the mechanism of action, potentially revealing novel biology and new therapeutic pathways. The structural similarity of indole compounds to endogenous molecules like tryptophan and serotonin suggests the potential for interactions with a wide range of physiological systems. nih.gov

Advanced Synthetic Methodologies for Scalable and Sustainable Production

The translation of a promising compound from the laboratory to the clinic necessitates the development of efficient, scalable, and sustainable synthetic routes. While classical methods like the Fischer indole synthesis have been foundational, modern organic chemistry offers a toolkit of advanced methodologies that can be applied to the production of this compound and its derivatives. nih.gov

These advanced methods focus on improving yield, reducing the number of synthetic steps, minimizing waste, and avoiding harsh reaction conditions. The adoption of such green chemistry principles is crucial for the environmentally responsible and cost-effective manufacturing of active pharmaceutical ingredients.

| Synthetic Strategy | Description | Advantages for Scalable Production |

|---|---|---|

| Flow Chemistry | Reactions are conducted in a continuously flowing stream rather than in a batch. | Enhanced safety, improved heat and mass transfer, potential for automation and high-throughput synthesis. |

| Catalytic C-H Activation/Functionalization | Directly converts C-H bonds into C-C or C-heteroatom bonds, avoiding the need for pre-functionalized starting materials. | Increases atom economy, reduces synthetic steps, and minimizes waste. |

| Biocatalysis | Utilizes enzymes to catalyze specific chemical transformations. | High selectivity (chemo-, regio-, and stereo-), mild reaction conditions, environmentally friendly. |

| Microwave-Assisted Synthesis | Uses microwave energy to heat reactions. beilstein-journals.org | Rapid reaction rates, higher yields, improved purity. beilstein-journals.org |

Integration of Multi-Omics Data for Comprehensive Mechanistic Insights

To fully understand the biological effects of novel agents derived from the this compound scaffold, an integrated multi-omics approach is invaluable. By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can obtain a systems-level view of how these compounds impact cellular and physiological processes. researchgate.net

This holistic approach can provide deep insights into the mechanism of action, identify on-target and off-target effects, discover biomarkers for patient stratification, and reveal potential mechanisms of resistance. For example, transcriptomic analysis can identify genes whose expression is altered by the compound, while metabolomic analysis can reveal changes in metabolic pathways. researchgate.net This comprehensive molecular characterization is essential for advancing drug candidates through the development pipeline and for personalizing medicine. researchgate.netnih.gov

| Omics Technology | Key Insights Provided |

|---|---|

| Genomics | Identify genetic factors influencing drug response and sensitivity. |

| Transcriptomics | Determine changes in gene expression profiles to understand mechanism of action and identify affected pathways. researchgate.net |

| Proteomics | Analyze changes in protein expression and post-translational modifications to identify direct drug targets and downstream effects. |

| Metabolomics | Profile changes in endogenous metabolites to understand the compound's impact on cellular metabolism and identify biomarkers of effect. researchgate.net |

Q & A

Q. What are the recommended synthetic routes for 1-(1-Methyl-1H-indol-4-yl)ethan-1-amine?

- Methodological Answer: Two primary synthetic strategies are applicable:

- Reductive Amination : React 1-(1-Methyl-1H-indol-4-yl)ethan-1-one with methylamine using sodium cyanoborohydride (NaBH3CN) in methanol under inert conditions. Optimize pH (~6.5) to favor imine formation before reduction .

- Oxime Reduction : Convert the ketone precursor to its oxime derivative, followed by palladium-catalyzed hydrogenation (1 atm H₂) in aqueous media at 25–40°C. This method is efficient under mild conditions and avoids strong reducing agents .

Q. How can the purity and identity of this compound be verified?

- Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula via exact mass analysis (e.g., ESI-HRMS) .

- Multinuclear NMR : Assign peaks using ¹H and ¹³C NMR (e.g., δ ~1.3 ppm for methyl groups, aromatic indole protons at δ 6.5–7.8 ppm). Use 2D techniques (COSY, HSQC) to resolve overlapping signals .

- Chromatography : Employ HPLC or LC-MS with a C18 column (acetonitrile/water gradient) to assess purity (>95%) .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coat, and safety goggles. Work in a fume hood to avoid inhalation .

- First Aid : For skin contact, rinse immediately with water for 15 minutes; for eye exposure, use an eyewash station and seek medical attention .

- Storage : Store in a sealed container under nitrogen at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer:

- X-ray Crystallography : Use SHELX software (SHELXL for refinement) to resolve ambiguities in NMR/IR data. Collect high-resolution data (≤0.8 Å) for accurate bond-length and angle measurements .

- Isotopic Labeling : Synthesize deuterated analogs (e.g., deuterated methyl groups) to simplify NMR splitting patterns and confirm assignments .

Q. What catalytic systems are effective in optimizing the synthesis yield?

- Methodological Answer:

- Palladium-Based Catalysts : Screen Pd/C (5–10 wt%) or Pd(OAc)₂ with ligands (e.g., PPh₃) in H₂O/EtOH mixtures. Optimize reaction time (4–12 hrs) and temperature (25–50°C) .

- Microwave-Assisted Synthesis : Reduce reaction time by 50–70% using microwave irradiation (100–150°C, 20–30 min) while maintaining yields >80% .

Q. How to design experiments to study the compound’s reactivity in cross-coupling reactions?

- Methodological Answer:

- Buchwald–Hartwig Amination : React with aryl halides using Pd₂(dba)₃/XPhos catalyst system in toluene (80–100°C). Monitor via TLC for C–N bond formation .

- Suzuki–Miyaura Coupling : Test boronic acid derivatives with Pd(PPh₃)₄/Na₂CO₃ in dioxane/H₂O. Characterize biaryl products via HRMS and NOESY NMR .

Q. What strategies are recommended for isotopic labeling of the ethylamine moiety?

- Methodological Answer:

- Deuterium Labeling : Use deuterated methylamine (CD₃NH₂) in reductive amination to produce this compound-d₃. Confirm incorporation via ²H NMR or HRMS .

- ¹³C-Labeling : Introduce ¹³C-enriched acetaldehyde in a Strecker synthesis pathway, followed by reduction to the amine .

Q. How to address discrepancies in biological activity data across assays?

- Methodological Answer:

- Dose-Response Curves : Perform assays in triplicate with positive/negative controls (e.g., IC₅₀ values). Use statistical tools (ANOVA) to identify outliers .

- Solubility Optimization : Pre-dissolve the compound in DMSO (≤1% v/v) and dilute in assay buffer with β-cyclodextrin (2 mM) to enhance bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.